6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

Catalog No.
S13746667
CAS No.
M.F
C13H22N2
M. Wt
206.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

Product Name

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

IUPAC Name

6-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

InChI

InChI=1S/C13H22N2/c1-10(2)5-6-12(4)15-13-8-7-11(3)14-9-13/h7-10,12,15H,5-6H2,1-4H3

InChI Key

NRAJPEGFUNIFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)CCC(C)C

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C13H22N2\text{C}_{13}\text{H}_{22}\text{N}_{2} and a molecular weight of 206.33 g/mol. This compound is classified as a derivative of pyridine, a basic heterocyclic organic compound known for its aromatic properties and presence in various biological systems. The compound features a pyridine ring substituted with a methyl group at the sixth position and an amine group attached to a branched alkyl chain at the nitrogen atom, making it structurally unique and potentially versatile in

The primary chemical reaction involving 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is its synthesis through nucleophilic substitution. The compound is typically synthesized by reacting 6-methylpyridin-3-amine with 5-methylhexan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction usually occurs under reflux conditions to ensure complete conversion of reactants to the desired product. The resulting compound can undergo further reactions typical of amines, including acylation, alkylation, and coupling reactions, which can lead to the formation of more complex organic molecules .

Research indicates that 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in cell signaling pathways. This activity could position it as a candidate for drug development targeting various diseases, although detailed mechanisms and specific targets require further investigation .

The synthesis of 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine can be achieved through several methods:

  • Nucleophilic Substitution: The most common method involves the reaction of 6-methylpyridin-3-amine with 5-methylhexan-2-yl chloride under basic conditions.
  • Industrial Production: For large-scale production, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction conditions, optimizing the synthesis process.
  • Purification Techniques: Following synthesis, purification methods such as distillation, crystallization, and chromatography are utilized to obtain high-purity products suitable for research and application .

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential antimicrobial and anticancer properties, making it relevant in pharmaceutical research.
  • Medicine: Explored for therapeutic applications targeting specific biological pathways, indicating its potential utility in drug development.
  • Industry: Utilized in developing novel materials and as an intermediate in synthesizing specialty chemicals .

Interaction studies involving 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine focus on its binding affinities to various biological targets, including enzymes and receptors. These studies aim to elucidate its mechanism of action at the molecular level, providing insights into how it may influence biochemical pathways relevant to disease states. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amineC13H22N2Substituted pyridine with a different methyl position
6-Fluoro-5-methylpyridin-3-amineC6H7FN2Contains a fluorine atom instead of an alkyl group
6-Methyl-N-(5-methyl-4,5-dihydrothiazol-2-yl)pyridin-2-aminesC10H13N3SIncorporates a thiazole ring enhancing biological activity

The uniqueness of 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine lies in its specific branched alkyl substitution pattern on the nitrogen atom of the pyridine ring, which may influence its solubility, reactivity, and biological interactions compared to similar compounds. This structural feature may also contribute to distinct pharmacokinetic properties that enhance its potential applications in medicinal chemistry .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.178298710 g/mol

Monoisotopic Mass

206.178298710 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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